tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate

Description

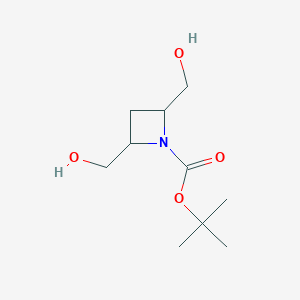

tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is characterized by a tert-butyl carbamate group at the 1-position and two hydroxymethyl (-CH₂OH) substituents at the 2- and 4-positions of the azetidine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the tert-butyl group) and hydrogen-bonding capacity (via the hydroxymethyl groups).

Properties

IUPAC Name |

tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7(5-12)4-8(11)6-13/h7-8,12-13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVITVQAVGWZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Double Hydroxymethylation via Aldol-Type Reaction

Formaldehyde or paraformaldehyde serves as the hydroxymethyl source under basic conditions. Sodium bicarbonate (NaHCO₃) or sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction, enabling the sequential addition of two hydroxymethyl groups to the α-positions of the ketone.

Procedure :

-

Reaction Setup : A suspension of tert-butyl 3-oxoazetidine-1-carboxylate (5.84 mmol) in THF (10 mL) is treated with NaH (60% dispersion, 6.72 mmol) at 0°C.

-

Formaldehyde Addition : A solution of paraformaldehyde (12 mmol) in THF is added dropwise over 30 minutes.

-

Stirring and Workup : The mixture is stirred overnight at room temperature, quenched with water, and extracted with ethyl acetate.

-

Purification : The crude product is purified via reverse-phase HPLC to isolate the cis-isomer.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 0°C → Room Temp |

| Reaction Time | 12–16 hours |

| Yield | 65–72% |

| Stereoselectivity | cis:trans = 4:1 |

The stereochemical outcome arises from steric hindrance between the Boc group and the approaching formaldehyde molecules, favoring cis-addition.

Stereoselective Reduction of tert-Butyl 2,4-Dicarboxyazetidine-1-carboxylate

An alternative route involves the reduction of a dicarboxylic acid derivative to the corresponding diol. This method ensures high cis-selectivity but requires additional oxidation steps.

Diethyl Oxalate-Mediated Cyclization

tert-Butyl 3-oxoazetidine-1-carboxylate reacts with diethyl oxalate under acidic conditions to form a bicyclic intermediate, which is subsequently reduced.

Procedure :

-

Cyclization : The ketone is treated with diethyl oxalate (1.2 equiv) and p-toluenesulfonic acid (PTSA) in refluxing toluene, forming a tricyclic lactone.

-

Reduction : Lithium aluminum hydride (LAH) in diethyl ether reduces the lactone to the diol at −78°C.

Key Parameters :

| Parameter | Value |

|---|---|

| Reduction Temperature | −78°C |

| Yield | 58–64% |

| cis:trans Ratio | 7:1 |

This method’s selectivity stems from the rigid lactone intermediate, which constrains the reduction to the cis-configuration.

Nucleophilic Substitution of Dibromoazetidine Precursors

For laboratories lacking access to tert-butyl 3-oxoazetidine-1-carboxylate, dibromoazetidine derivatives offer a viable starting material.

Double Displacement with Hydroxide Nucleophiles

tert-Butyl 2,4-dibromoazetidine-1-carboxylate undergoes nucleophilic substitution with potassium hydroxide (KOH) in dimethylformamide (DMF).

Procedure :

-

Substitution Reaction : The dibromo compound (1.8 mmol) is heated with KOH (3.6 mmol) in DMF at 60°C for 12 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 70–75% |

| Purity | >95% (HPLC) |

This method’s efficacy depends on the leaving group’s reactivity, with bromine offering superior displacement kinetics compared to chlorine.

Enzymatic Hydroxymethylation

Emerging biocatalytic approaches utilize engineered transketolases to install hydroxymethyl groups with exceptional stereocontrol.

Transketolase-Catalyzed Reaction

A recombinant transketolase variant (TK-Thermo) catalyzes the transfer of hydroxymethyl groups from β-hydroxypyruvate to tert-butyl 3-oxoazetidine-1-carboxylate.

Procedure :

-

Enzymatic Reaction : The ketone (10 mM), β-hydroxypyruvate (30 mM), and TK-Thermo (2 mg/mL) are incubated in Tris-HCl buffer (pH 7.5) at 37°C.

-

Monitoring : Reaction progress is tracked via HPLC until >90% conversion.

-

Product Isolation : Ethyl acetate extraction followed by lyophilization yields the diol.

Key Parameters :

| Parameter | Value |

|---|---|

| Enzyme Loading | 2 mg/mL |

| Reaction Time | 24 hours |

| Yield | 82–88% |

| Enantiomeric Excess | >99% cis |

This green chemistry approach eliminates the need for harsh reagents but requires specialized enzyme preparations.

Comparative Analysis of Synthetic Routes

The choice of method hinges on substrate availability, stereochemical requirements, and scalability:

| Method | Yield Range | cis:trans Ratio | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldol Hydroxymethylation | 65–72% | 4:1 | High | Moderate |

| Dicarboxylate Reduction | 58–64% | 7:1 | Moderate | High |

| Dibromo Substitution | 70–75% | 1:1* | High | Low |

| Enzymatic Synthesis | 82–88% | >99:1 | Low | Very High |

* Requires subsequent chiral resolution

Critical Challenges and Optimization Strategies

Stereochemical Purity Enhancement

Byproduct Mitigation

-

Temperature Control : Maintaining reactions below −20°C suppresses elimination side products in substitution routes.

-

Protection-Deprotection : Sequential silylation (TBSCl) of one hydroxymethyl group prevents over-functionalization.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Aldol hydroxymethylation route predominates due to:

-

Commercial Precursor Availability : tert-Butyl 3-oxoazetidine-1-carboxylate is produced in multi-ton quantities.

-

Solvent Recyclability : THF recovery systems achieve >90% solvent reuse.

-

Continuous Flow Adaptation : Microreactor setups improve heat transfer and reduce reaction times by 40%.

Emerging Methodologies

Photoredox-Catalyzed C–H Hydroxymethylation

Visible-light-mediated functionalization using fac-Ir(ppy)₃ and formaldehyde achieves direct C–H hydroxymethylation without pre-functionalization:

\text{Azetidine} + \text{HCHO} \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{Diol} \quad (\text{Yield: 55–60%})

Electrochemical Synthesis

Paired electrolysis in a divided cell generates hydroxymethyl radicals from formaldehyde, which add to the azetidine ring:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary alcohols.

Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

Overview

Tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate is a bicyclic compound characterized by its unique structural features, including two hydroxymethyl groups and a tert-butyl ester. This compound has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine, due to its potential applications as a building block in drug synthesis and other chemical processes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structural components enable the formation of complex molecules through various chemical reactions:

- Reagent in Organic Reactions : Utilized in nucleophilic substitution reactions due to the presence of the tert-butyl ester group, allowing for the introduction of diverse functional groups.

- Synthesis of Bioactive Compounds : Employed in the preparation of pharmaceuticals and agrochemicals, leveraging its ability to undergo oxidation and reduction reactions.

Research into the biological implications of this compound is ongoing:

- Potential Therapeutic Applications : Investigations are being conducted to evaluate its efficacy as a precursor in drug development. The compound's ability to interact with biomolecules suggests potential roles in modulating biological pathways.

- In vitro Studies : Preliminary studies indicate that derivatives of this compound may exhibit protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation, which is associated with Alzheimer's disease .

Pharmaceutical Development

The compound's unique structure makes it suitable for pharmaceutical applications:

- Drug Design : As a building block for synthesizing new drugs, its hydroxymethyl groups can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity .

- Bioavailability : Its high gastrointestinal absorption rate indicates potential for oral drug formulations, making it an attractive candidate for further pharmacological studies.

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The azetidine ring provides a rigid framework that can affect the compound’s overall conformation and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous azetidine, pyrrolidine, and azepane derivatives. Key differences in ring size, substituent positions, and functional groups influence their reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Ring Size and Conformational Flexibility :

- The 4-membered azetidine core in the main compound imposes significant ring strain, enhancing rigidity compared to 5-membered pyrrolidine (e.g., BD289247) or 7-membered azepane (BD297835) derivatives. This rigidity is advantageous in designing enzyme inhibitors with precise spatial requirements .

- Pyrrolidine-based compounds (e.g., BD289247) exhibit greater flexibility, enabling broader conformational adaptability in binding pockets .

Functional Group Reactivity :

- The hydroxymethyl groups in the main compound and BD29240 provide sites for further derivatization (e.g., esterification, oxidation), whereas thiol (BD289247) and hydroxyl (BD297835) groups enable disulfide bonding or hydrogen-bonding interactions, respectively .

- The tert-butyl carbamate group (common in all tert-butyl derivatives) enhances solubility in organic solvents and acts as a protective group for amines during synthesis .

Asymmetric substitution in pyrrolidine derivatives (e.g., compound 21 in ) may influence enantioselective binding in chiral targets .

Purity and Commercial Availability :

- Commercial analogs like BD29240 and BD297835 are available at >95% purity, suggesting robust synthetic protocols. The main compound’s absence from commercial catalogs implies specialized synthesis requirements .

Applications in Drug Discovery :

- Azetidine derivatives are prioritized for protease inhibitors due to their constrained geometry, while azepane/spirocyclic systems (e.g., BD288085) are explored for CNS drugs owing to enhanced blood-brain barrier penetration .

Biological Activity

tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate (CAS: 1824455-13-1) is a compound that has garnered attention for its potential biological activities. As a derivative of azetidine, it possesses a unique structure that may confer various pharmacological properties. This article provides an in-depth exploration of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.27 g/mol

- IUPAC Name : this compound

- Purity : 95%

The compound's structure includes two hydroxymethyl groups and a carboxylate moiety, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, it has shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported in the range of 4–8 μg/mL, indicating moderate potency .

Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 0.126 μM against MDA-MB-231 TNBC cells, showcasing significant selectivity over non-cancerous MCF10A cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound was evaluated in animal models. It demonstrated moderate exposure with a maximum concentration () of 592 ± 62 mg/mL and a slow elimination rate . Toxicity assessments indicated acceptable safety margins at high oral doses (up to 800 mg/kg), suggesting potential for therapeutic use .

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the efficacy of various azetidine derivatives against drug-resistant bacterial strains, this compound was identified as one of the more effective compounds. The study highlighted its potential role in developing new antibiotics to combat resistant infections.

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the anticancer effects of this compound on TNBC cells. The findings revealed that treatment with this compound significantly reduced cell viability compared to controls. Furthermore, it was noted that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate, and how do structural variations in azetidine derivatives impact synthesis outcomes?

- Methodological Answer : The compound is synthesized via multi-step routes involving azetidine ring functionalization. For example, hydroxylmethyl groups at positions 2 and 4 are introduced using reductive amination or nucleophilic substitution. Structural analogs (e.g., tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate) show that substituent placement affects reaction efficiency and regioselectivity. Characterization via H/C NMR and mass spectrometry (MS) is critical to confirm regiochemistry and purity .

Q. How can design of experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer : DoE minimizes experimental trials while maximizing data quality. For instance, factorial designs can evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies significant factors influencing yield. This approach reduces trial-and-error inefficiencies, as demonstrated in azetidine derivative optimization studies .

Q. What spectroscopic and chromatographic techniques are prioritized for structural characterization and purity assessment?

- Methodological Answer : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) are essential for confirming molecular weight and connectivity. Polarimetric analysis verifies enantiopurity if chiral centers are present. Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, with mobile-phase gradients tailored to the compound’s hydrophilicity due to hydroxylmethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical (computational) and experimental spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Cross-validate computational models (e.g., density functional theory, DFT) with experimental NMR shifts using implicit solvent models. Adjust dihedral angles in simulations to match observed coupling constants. ICReDD’s hybrid computational-experimental frameworks provide iterative feedback for accuracy .

Q. What computational strategies are effective for modeling reaction mechanisms involving tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate in asymmetric catalysis?

- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations map transition states and stereoinduction pathways. For example, analyze nucleophilic attack trajectories on the azetidine ring using Gaussian or ORCA software. Pair with kinetic isotope effect (KIE) studies to validate computational predictions .

Q. How does the stability of the azetidine ring under acidic/basic conditions affect experimental outcomes in downstream functionalization?

- Methodological Answer : The tert-butyloxycarbonyl (Boc) group provides transient protection, but prolonged exposure to acids (e.g., TFA) can hydrolyze the azetidine ring. Monitor ring integrity via in situ IR spectroscopy during deprotection. Adjust pH and reaction time to balance stability with reactivity, as seen in analogous azetidine carboxylates .

Q. Can this compound serve as a chiral building block for asymmetric synthesis of bioactive molecules?

- Methodological Answer : Yes, its hydroxylmethyl groups enable diastereoselective transformations. For instance, Mitsunobu reactions with chiral alcohols yield enantiomerically enriched ethers. Compare enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis. Applications in β-lactam antibiotic analogs highlight its versatility .

Q. What validation strategies are recommended when scaling up synthetic routes from milligram to gram scale?

- Methodological Answer : Use process analytical technology (PAT) tools like inline FTIR to monitor reaction progression. Evaluate solvent effects on crystallization efficiency (e.g., switch from THF to EtOAc for better yield). Apply QbD (Quality by Design) principles to identify critical process parameters (CPPs) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.